4-Chloro-5-fluoro-2-methylbenzonitrile;ethene
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Overview
Description
4-Chloro-5-fluoro-2-methylbenzonitrile;ethene: is an organic compound with the molecular formula C8H5ClFN. It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 4-Chloro-5-fluoro-2-methylbenzonitrile often employs continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: This compound undergoes nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Substitution: Products include various substituted benzonitriles depending on the nucleophile used.
Oxidation: Major products are carboxylic acids.
Reduction: Major products are amines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules .
Medicine:
- Investigated for potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents .
Industry:
Mechanism of Action
The mechanism by which 4-Chloro-5-fluoro-2-methylbenzonitrile exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring influences its reactivity and binding affinity . These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
4-Fluoro-2-methylbenzonitrile: Similar structure but lacks the chlorine substituent.
4-Chloro-2-methylbenzonitrile: Similar structure but lacks the fluorine substituent.
2-Fluoro-5-methylbenzonitrile: Similar structure but different positioning of the substituents.
Uniqueness:
Properties
Molecular Formula |
C10H9ClFN |
---|---|
Molecular Weight |
197.63 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2-methylbenzonitrile;ethene |
InChI |
InChI=1S/C8H5ClFN.C2H4/c1-5-2-7(9)8(10)3-6(5)4-11;1-2/h2-3H,1H3;1-2H2 |
InChI Key |
HFFQCIBSJHYOLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)F)Cl.C=C |
Origin of Product |
United States |
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